molecular formula C22H28N2O3S B2759498 N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide CAS No. 896285-45-3

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide

Cat. No. B2759498
CAS RN: 896285-45-3
M. Wt: 400.54
InChI Key: JZIOYGAFBVTCRJ-UHFFFAOYSA-N
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Description

“N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Nucleophilic Addition to Pyridinium Salts

Research on nucleophilic addition to pyridinium salts, as discussed by Lemire et al. (2004), explores methodologies that could potentially apply to the synthesis and functionalization of compounds similar to N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide. Such methodologies facilitate the synthesis of highly potent, nonpeptide, Substance P antagonists, highlighting a pathway for the development of new therapeutic agents (Lemire, Grenon, Pourashraf, & Charette, 2004).

Ruthenium Complexes of Diphenylphosphino Derivatives

The synthesis and characterization of bidentate P,N- and P,O-chelate ligands and their reactivity, as investigated by Gericke and Wagler (2016), provide insights into the coordination chemistry that could be relevant for the functionalization or catalytic applications of compounds like this compound. Such research underscores the importance of understanding the molecular structure and reactivity for the development of novel catalysts and reagents (Gericke & Wagler, 2016).

Pyridine Functionalised N-heterocyclic Carbene Complexes

The study on pyridine-functionalized N-heterocyclic carbene complexes by Tulloch et al. (2000) illustrates the catalytic potential of such complexes, which could be related to the applications of this compound in catalysis, particularly in reactions such as Heck arylation. This research highlights the role of structural design in achieving high catalytic efficiency and selectivity (Tulloch, Danopoulos, Tooze, Cafferkey, Kleinhenz, & Hursthouse, 2000).

Thiourea-Catalyzed Asymmetric Michael Addition

The development of thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides by Inokuma, Hoashi, and Takemoto (2006) could inform on the reactivity and potential synthetic applications of this compound in facilitating asymmetric synthesis and catalysis. This research underlines the importance of catalyst design in enhancing reactivity and selectivity for synthetic applications (Inokuma, Hoashi, & Takemoto, 2006).

Future Directions

The pyrrolidine ring, a key feature of “N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide”, is a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the design and synthesis of novel biologically active compounds.

properties

IUPAC Name

4-methyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIOYGAFBVTCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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